methyl 4-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzoate
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Overview
Description
Methyl 4-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzoate is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiazole moiety linked to a benzoate ester, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzoate typically involves a multi-step process. One common method includes the condensation of 5-methyl-1,3-benzothiazol-2-amine with 4-formylbenzoic acid under acidic conditions to form the imine intermediate. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and reduce reaction time . These methods are advantageous for scaling up the production process while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imine group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted benzothiazole derivatives .
Scientific Research Applications
Methyl 4-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 4-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzoate involves its interaction with specific molecular targets and pathways. For instance, benzothiazole derivatives are known to inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling and proliferation . The compound may also interact with DNA and proteins, leading to the disruption of cellular processes and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,3-Benzothiazole: A simpler benzothiazole derivative with similar biological activities.
2-Amino-6-methylbenzothiazole: Another benzothiazole derivative with potential antimicrobial and anticancer properties.
4-[4-(1-Hydroxyethyl)-2-methoxy-5-nitrophenoxy]butyric acid: A compound with a benzothiazole moiety used in various chemical applications.
Uniqueness
Methyl 4-[(E)-{[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]imino}methyl]benzoate stands out due to its unique structure, which combines a benzothiazole moiety with a benzoate ester. This structural combination enhances its potential biological activities and makes it a valuable compound for research in medicinal chemistry and other scientific fields .
Properties
Molecular Formula |
C23H18N2O2S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
methyl 4-[[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]iminomethyl]benzoate |
InChI |
InChI=1S/C23H18N2O2S/c1-15-3-12-21-20(13-15)25-22(28-21)17-8-10-19(11-9-17)24-14-16-4-6-18(7-5-16)23(26)27-2/h3-14H,1-2H3 |
InChI Key |
XPQKONOZLXNJAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)C(=O)OC |
Origin of Product |
United States |
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